molecular formula C22H22N2O5 B12856396 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-oxopyrrolidin-1-yl)propanoic acid

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-oxopyrrolidin-1-yl)propanoic acid

Cat. No.: B12856396
M. Wt: 394.4 g/mol
InChI Key: JYRRZYJEEJZQSB-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-oxopyrrolidin-1-yl)propanoic acid is a complex organic compound often used in peptide synthesis. It is known for its role as a protecting group for amino acids during peptide bond formation, ensuring that the amino group does not react undesirably during the synthesis process.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-oxopyrrolidin-1-yl)propanoic acid typically involves the following steps:

    Protection of the amino group: The amino group of the amino acid is protected using the 9H-Fluoren-9-ylmethoxycarbonyl (Fmoc) group.

    Formation of the propanoic acid derivative: The protected amino acid is then reacted with 2-oxopyrrolidine to form the desired compound.

Industrial Production Methods

In industrial settings, the production of this compound is often carried out using automated peptide synthesizers. These machines allow for precise control over reaction conditions, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-oxopyrrolidin-1-yl)propanoic acid undergoes several types of chemical reactions:

    Deprotection: The Fmoc group can be removed under basic conditions, revealing the free amino group.

    Coupling Reactions: The free amino group can then participate in peptide bond formation with other amino acids.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in typical peptide synthesis.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide is commonly used to remove the Fmoc group.

    Coupling: Carbodiimides such as dicyclohexylcarbodiimide (DCC) are often used to facilitate peptide bond formation.

Major Products

The major products formed from these reactions are typically peptides with the desired sequence of amino acids.

Scientific Research Applications

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-oxopyrrolidin-1-yl)propanoic acid is widely used in scientific research, particularly in the fields of:

    Chemistry: As a reagent in the synthesis of complex peptides and proteins.

    Biology: In the study of protein structure and function.

    Medicine: For the development of peptide-based drugs.

    Industry: In the production of synthetic peptides for various applications.

Mechanism of Action

The primary mechanism of action for this compound involves its role as a protecting group. By temporarily blocking the amino group, it prevents unwanted side reactions during peptide synthesis. The Fmoc group can be selectively removed under basic conditions, allowing for the controlled formation of peptide bonds.

Comparison with Similar Compounds

Similar Compounds

    Boc-protected amino acids: Use tert-butoxycarbonyl (Boc) as a protecting group.

    Cbz-protected amino acids: Use benzyloxycarbonyl (Cbz) as a protecting group.

Uniqueness

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-oxopyrrolidin-1-yl)propanoic acid is unique due to the stability and ease of removal of the Fmoc group. Unlike Boc and Cbz groups, the Fmoc group can be removed under mild basic conditions, making it particularly useful in automated peptide synthesis.

Properties

Molecular Formula

C22H22N2O5

Molecular Weight

394.4 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-oxopyrrolidin-1-yl)propanoic acid

InChI

InChI=1S/C22H22N2O5/c25-20-10-5-11-24(20)12-19(21(26)27)23-22(28)29-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-4,6-9,18-19H,5,10-13H2,(H,23,28)(H,26,27)/t19-/m0/s1

InChI Key

JYRRZYJEEJZQSB-IBGZPJMESA-N

Isomeric SMILES

C1CC(=O)N(C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

C1CC(=O)N(C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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